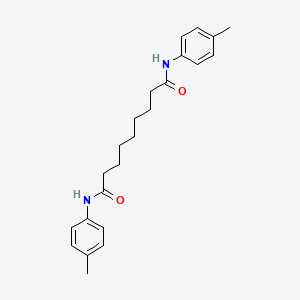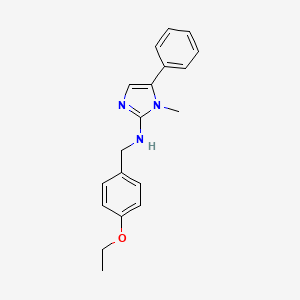
N,N'-bis(4-methylphenyl)nonanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis(4-methylphenyl)nonanediamide is an organic compound with a molecular formula of C23H32N2O2. It is characterized by the presence of two 4-methylphenyl groups attached to a nonanediamide backbone. This compound is known for its applications in various fields, including materials science and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-methylphenyl)nonanediamide typically involves the reaction of 4-methylbenzenamine with nonanedioyl dichloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(4-methylphenyl)nonanediamide can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to achieve high yields and purity. The product is then purified by recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis(4-methylphenyl)nonanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
N,N’-bis(4-methylphenyl)nonanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials, such as polymers and organic electronic devices.
Mécanisme D'action
The mechanism of action of N,N’-bis(4-methylphenyl)nonanediamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-bis(2-methylphenyl)nonanediamide
- N,N’-bis(4-cyanophenyl)nonanediamide
- N,N’-bis(4-methoxyphenyl)nonanediamide
Uniqueness
N,N’-bis(4-methylphenyl)nonanediamide is unique due to its specific structural features, which confer distinct chemical and physical properties. Its methyl groups on the phenyl rings can influence its reactivity and interactions with other molecules, making it suitable for specialized applications in materials science and organic electronics.
Propriétés
Formule moléculaire |
C23H30N2O2 |
|---|---|
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
N,N'-bis(4-methylphenyl)nonanediamide |
InChI |
InChI=1S/C23H30N2O2/c1-18-10-14-20(15-11-18)24-22(26)8-6-4-3-5-7-9-23(27)25-21-16-12-19(2)13-17-21/h10-17H,3-9H2,1-2H3,(H,24,26)(H,25,27) |
Clé InChI |
RCWZWZVTCOYNMN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)CCCCCCCC(=O)NC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(morpholin-4-yl)-5-nitro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B15021032.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B15021033.png)
![6-Methyl-2-[3-(6-methyl-1,3-benzothiazol-2-yl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinan-1-yl]-1,3-benzothiazole](/img/structure/B15021048.png)
![4-(2-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B15021050.png)
![6-(4-Bromophenyl)-2-(2-fluorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B15021067.png)
![2-bromo-6-methoxy-4-[(Z)-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B15021071.png)
![6-ethyl-4-methyl-N-[5-(4-methylbenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B15021076.png)
![4-[(E)-[({N'-[(E)-[4-(4-Methoxybenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}formamido)imino]methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B15021083.png)
![Ethyl 1-({2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B15021085.png)
![4-({(Z)-[4-(benzyloxy)phenyl]methylidene}amino)-2-(6-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B15021089.png)
![4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B15021095.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide](/img/structure/B15021096.png)

![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15021122.png)
